N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyrrolidinone ring, a methoxy group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Naphthalene Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and naphthalene moiety can interact with hydrophobic pockets in proteins, while the methoxy group can form hydrogen bonds or participate in other interactions.
Comparison with Similar Compounds
Similar Compounds
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide: Unique due to its combination of functional groups.
Pyrrolidine Derivatives: Similar in having the pyrrolidinone ring but may lack the methoxy or naphthalene groups.
Naphthalene Derivatives: Similar in having the naphthalene moiety but may lack the pyrrolidinone ring or methoxy group.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidinone ring, methoxy group, and naphthalene moiety, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, including its antitumor and analgesic properties.
Compound Structure and Properties
The molecular formula of this compound is C21H22N2O4. Its structure features a methoxy-substituted phenyl group and a naphthalene moiety, which contribute to its pharmacological properties. The presence of the 2-oxopyrrolidin-1-yl group is particularly significant, as it is associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C21H22N2O4 |
Molecular Weight | 366.41 g/mol |
Structural Features | Methoxy group, naphthalene |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Derivative : The initial step often includes the synthesis of the 2-oxopyrrolidine moiety through cyclization reactions involving suitable amine precursors.
- Introduction of the Methoxy Group : Methylation reactions are employed to introduce the methoxy group onto the phenyl ring.
- Amide Bond Formation : The final step involves coupling the pyrrolidine derivative with the naphthalene acetamide through an amide bond formation reaction.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects. The compound has been tested against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.
Case Study:
In a study involving human cancer cell lines, the compound showed IC50 values in the low micromolar range, indicating potent activity against tumor cells. The mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.
Analgesic Properties
In addition to its antitumor effects, this compound has also been investigated for analgesic properties. Preclinical studies have demonstrated that it can effectively reduce pain in animal models, suggesting potential applications in pain management.
Mechanism of Action:
The analgesic effect is likely mediated through modulation of neurotransmitter systems involved in pain perception, including opioid receptors and inflammatory mediators.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Piracetam | 2-Oxo-pyrrolidine base | Nootropic effects |
Alpelisib | PI3K inhibitor | Antitumor activity |
Tazemetostat | Methyltransferase inhibitor | Antitumor activity |
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-21-15-18(11-12-20(21)25-13-5-10-23(25)27)24-22(26)14-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-9,11-12,15H,5,10,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPYKFUPVNVKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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